molecular formula C20H24N2O B5873829 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide

4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide

Cat. No. B5873829
M. Wt: 308.4 g/mol
InChI Key: OKNSWLDMNDMWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as IPPB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of neuroscience, pharmacology, and biochemistry due to its unique chemical properties. In

Mechanism of Action

The mechanism of action of 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves its binding to the dopamine transporter protein. 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide binds to the protein at a specific site, preventing the uptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synapse, which can have various effects on the brain and body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide are complex and varied. In addition to its effect on the dopamine transporter, 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to have an effect on other proteins and receptors in the brain, such as the serotonin transporter and the sigma-1 receptor. 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has also been found to have an effect on the immune system, specifically on the function of macrophages.

Advantages and Limitations for Lab Experiments

One advantage of using 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide in lab experiments is its specificity for the dopamine transporter. This allows for precise manipulation of dopamine levels in the brain, which can be useful for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of using 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide is its potential for off-target effects on other proteins and receptors in the brain. This can complicate the interpretation of results and make it difficult to draw conclusions about the specific role of dopamine in a given condition.

Future Directions

There are many potential future directions for research on 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the development of more specific and selective dopamine transporter inhibitors, which could have implications for the treatment of various neurological and psychiatric disorders. Another area of interest is the study of 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide's effects on other proteins and receptors in the brain, which could provide insights into the complex interactions between neurotransmitters and their receptors. Finally, there is potential for research on the use of 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide in combination with other drugs or therapies, which could enhance its therapeutic potential.

Synthesis Methods

The synthesis method for 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide involves the reaction of 4-(1-pyrrolidinyl)aniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been studied extensively for its potential use in scientific research. One of the major areas of interest is neuroscience, where 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to have an effect on the dopamine transporter, a protein that regulates the levels of dopamine in the brain. 4-isopropyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been found to inhibit the uptake of dopamine, leading to an increase in dopamine levels in the brain. This effect has potential implications for the treatment of Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

4-propan-2-yl-N-(4-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-15(2)16-5-7-17(8-6-16)20(23)21-18-9-11-19(12-10-18)22-13-3-4-14-22/h5-12,15H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNSWLDMNDMWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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